molecular formula C38H72NNa2O10P B13141445 4,6,10-Trioxa-5-phosphahexacosanoicacid,2-amino-5-hydroxy-11-oxo-8-[(1-oxohexadecyl)oxy]-,5-oxide,sodiumsalt,(2S,8R)-

4,6,10-Trioxa-5-phosphahexacosanoicacid,2-amino-5-hydroxy-11-oxo-8-[(1-oxohexadecyl)oxy]-,5-oxide,sodiumsalt,(2S,8R)-

Cat. No.: B13141445
M. Wt: 779.9 g/mol
InChI Key: AXVYOPXBTDYYRE-ZMUMYUBJSA-L
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Description

4,6,10-Trioxa-5-phosphahexacosanoicacid,2-amino-5-hydroxy-11-oxo-8-[(1-oxohexadecyl)oxy]-,5-oxide,sodiumsalt,(2S,8R)- is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structure, which includes multiple functional groups such as amino, hydroxy, and oxo groups, as well as a phosphorous atom integrated into its backbone.

Preparation Methods

The synthesis of 4,6,10-Trioxa-5-phosphahexacosanoicacid,2-amino-5-hydroxy-11-oxo-8-[(1-oxohexadecyl)oxy]-,5-oxide,sodiumsalt,(2S,8R)- involves several steps. One common method includes the reaction of (S)-glyceryl acetonide with bis(diisopropyl amino)(trichloroethoxy) phosphine and N-Troc-serine benzyl ester, followed by oxidation to obtain 1,2-O-isopropylidene-glycerol-3-phosphoryl-N-Troc-serine benzyl ester. This intermediate is then subjected to hydrolysis to yield the final product .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

4,6,10-Trioxa-5-phosphahexacosanoicacid,2-amino-5-hydroxy-11-oxo-8-[(1-oxohexadecyl)oxy]-,5-oxide,sodiumsalt,(2S,8R)- has numerous applications in scientific research:

Mechanism of Action

The compound exerts its effects through various molecular pathways. It interacts with specific enzymes and receptors, modulating their activity. The presence of the phosphorous atom plays a crucial role in its mechanism, often involving phosphorylation and dephosphorylation processes. These interactions can influence cellular signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Compared to other similar compounds, 4,6,10-Trioxa-5-phosphahexacosanoicacid,2-amino-5-hydroxy-11-oxo-8-[(1-oxohexadecyl)oxy]-,5-oxide,sodiumsalt,(2S,8R)- stands out due to its unique combination of functional groups and its specific molecular structure. Similar compounds include:

These compounds share some structural similarities but differ in their specific functional groups and molecular configurations, which can lead to different chemical and biological properties.

Properties

Molecular Formula

C38H72NNa2O10P

Molecular Weight

779.9 g/mol

IUPAC Name

disodium;(2S)-2-amino-3-[[(2R)-2,3-di(hexadecanoyloxy)propoxy]-oxidophosphoryl]oxypropanoate

InChI

InChI=1S/C38H74NO10P.2Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-36(40)46-31-34(32-47-50(44,45)48-33-35(39)38(42)43)49-37(41)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;;/h34-35H,3-33,39H2,1-2H3,(H,42,43)(H,44,45);;/q;2*+1/p-2/t34-,35+;;/m1../s1

InChI Key

AXVYOPXBTDYYRE-ZMUMYUBJSA-L

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OC[C@@H](C(=O)[O-])N)OC(=O)CCCCCCCCCCCCCCC.[Na+].[Na+]

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(C(=O)[O-])N)OC(=O)CCCCCCCCCCCCCCC.[Na+].[Na+]

Origin of Product

United States

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